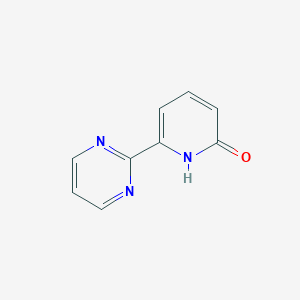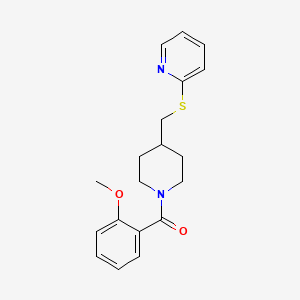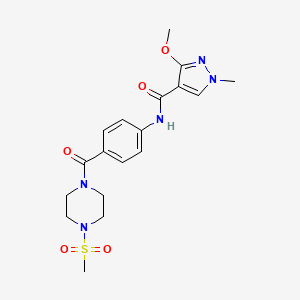![molecular formula C8H13N3O2S B2506463 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 200815-93-6](/img/structure/B2506463.png)
2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a derivative of 1,2,4-triazole, a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a tert-butyl group attached to the triazole ring, which is further linked via a sulfanyl group to an acetic acid moiety.
Synthesis Analysis
The synthesis of related triazole derivatives has been explored in the literature. For instance, the amine exchange reactions of triazine derivatives with amino acids have been reported, leading to the formation of various triazin-3-ium-1(2H)-yl acetate compounds . Additionally, the synthesis of 1-acyl-4-substituted thiosemicarbazide derivatives from hydrazides of 4-(4-halogenophenyl)-4H-1,2,4-triazol-3-yl-sulfanyl acetic acid has been described, which involves the reaction with isothiocyanate and subsequent cyclization . These studies provide insight into the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be functionalized with various substituents. The tert-butyl group is a bulky substituent that can influence the steric properties of the molecule. The sulfanyl group (-S-) acts as a linker between the triazole ring and the acetic acid moiety, potentially affecting the electronic properties of the compound.
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions. The amine exchange reaction is one such example, where triazine derivatives react with amino acids to form new compounds . The cyclization reactions of thiosemicarbazide derivatives to form compounds with two triazole rings connected by a methylenesulfanyl group have also been documented . These reactions highlight the reactivity of the triazole ring and its potential to form diverse chemical structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the solubility of triazole derivatives in various solvents, their crystallization behavior, and their stability under different conditions are important physical properties that can be inferred from similar compounds . The antimicrobial activity of some triazole derivatives has been evaluated, indicating potential biological properties of these compounds . Additionally, the photolysis of related sulphonium salts has been studied, providing information on the photochemical behavior of triazole-containing compounds .
Aplicaciones Científicas De Investigación
Advances in Triazole Synthesis
Recent advancements in eco-friendly procedures for synthesizing 1,2,3-triazoles have been highlighted, focusing on methods that are more sustainable and efficient. These procedures employ microwave irradiation and innovative catalysts like rhizobial cyclic β-1,2 glucan, water extract of banana, biosourced cyclosophoraose, and other easily recoverable materials. These methodologies offer advantages such as reduced reaction times, simplified work-up, and enhanced yields, making them beneficial for industrial drug synthesis and other applications (de Souza et al., 2019).
Triazole Derivatives as Antibacterial Agents
The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids against Staphylococcus aureus has been extensively studied. These compounds are recognized for their ability to inhibit crucial bacterial enzymes and processes, such as DNA gyrase, topoisomerase IV, and efflux pumps. Some hybrids, like 1,2,3-triazole-cephalosporin hybrid cefatrizine and 1,2,3-triazole-oxazolidinone hybrid radezolid, are already in clinical use for treating bacterial infections. The potential for dual or multiple mechanisms of action makes these hybrids particularly promising for combating antibiotic-resistant strains of bacteria (Li & Zhang, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been known to act as ligands for copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reactions . These reactions are widely used in bioconjugation chemistry, suggesting that the compound may interact with a variety of biological targets.
Mode of Action
As a ligand in CuAAC reactions, 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid likely facilitates the formation of triazole rings . This process involves the compound binding to a copper (I) ion, which then catalyzes the cycloaddition of an azide and an alkyne to form a triazole ring. The compound’s tert-butyl group and sulfanylacetic acid moiety may influence its binding affinity and reactivity.
Biochemical Pathways
Cuaac reactions have broad applications in biological research, including the labeling of proteins and nucleic acids, the synthesis of drug conjugates, and the creation of biomaterials . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on its specific targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. Its water solubility suggests that it may be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound would depend on its specific biological targets. As a facilitator of CuAAC reactions, it could potentially enable the selective modification of proteins or other biomolecules, influencing their function and interactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of competing ligands could influence the action, efficacy, and stability of this compound. For instance, the efficiency of CuAAC reactions can be affected by the pH and temperature of the reaction environment .
Propiedades
IUPAC Name |
2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)11-5-9-10-7(11)14-4-6(12)13/h5H,4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNXWUJWDDFHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NN=C1SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)



![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)